2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
Description
2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiadiazole ring in its structure suggests potential biological activity, making it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S2/c1-3-4-9-5-6-10(13)11(7-9)20(17,18)16(2)12-15-14-8-19-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHFXQIXVJFXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)Cl)S(=O)(=O)N(C)C2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with chlorinating agents such as phosphorus oxychloride (POCl₃).
Sulfonamide Formation: The thiadiazole derivative is then reacted with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide (CH₃I) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its biological activity.
Hydrolysis: Under acidic or basic conditions, the sulfonamide linkage can be hydrolyzed.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis typically yields the corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial properties due to the presence of the sulfonamide group, which is known to inhibit bacterial growth by interfering with folic acid synthesis.
Medicine
In medicine, derivatives of this compound could be explored for their potential as antibacterial or antifungal agents. The thiadiazole ring is a common motif in many bioactive molecules, suggesting possible applications in drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide likely involves the inhibition of enzyme activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-methyl-5-propyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide stands out due to the presence of the sulfonamide group, which imparts unique biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
